4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride

Neuroscience Dopamine Receptor Pharmacology Partial Agonism

Choose 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride (CAS 91252-20-9) for its defined D4 partial agonism (EC50 954.99 nM), which enables precise modulation of D4-mediated signaling in neuropsychiatric disorder research. Its ethoxy substituent confers a calculated LogP of 1.99240, significantly improving passive membrane permeability and CNS bioavailability over dopamine (LogP ≈ -0.98) and 3-methoxytyramine (LogP ≈ 1.3). The hydrochloride salt form ensures high aqueous solubility and stability, with a QC melting point of 195 °C. Procure with confidence for consistent, reproducible in vitro assays.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 91252-20-9
Cat. No. B3038827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride
CAS91252-20-9
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CCN)O.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-2-13-10-7-8(5-6-11)3-4-9(10)12;/h3-4,7,12H,2,5-6,11H2,1H3;1H
InChIKeyCKNFALAZNJMRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)-2-ethoxyphenol Hydrochloride (CAS 91252-20-9): A Dopamine Analog with Quantifiable Differentiation in Research Procurement


4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride (CAS 91252-20-9) is a chemically modified phenolic compound featuring an aminoethyl group and an ethoxy substituent on the aromatic ring [1]. It is a derivative of the neurotransmitter dopamine and is primarily utilized in life science research as a building block for more complex molecules . The hydrochloride salt form enhances solubility and stability, making it suitable for various synthetic and research applications [2]. Its structural features, including a phenolic hydroxyl group capable of hydrogen bonding and a lipophilic ethoxy group, dictate its interaction with biological targets, particularly dopamine receptors .

Why 4-(2-Aminoethyl)-2-ethoxyphenol Hydrochloride Cannot Be Interchanged with Closely Related Analogs


The specific substitution pattern on the phenethylamine scaffold—namely the ethoxy group at the 2-position versus a methoxy or hydrogen substituent—introduces quantifiable differences in receptor affinity, intrinsic activity, and physicochemical properties that preclude simple in-class substitution. For instance, while the methoxy analog (3-methoxytyramine) acts as a dopamine metabolite with an IC50 of 285 µM at GABAρ1 receptors [1], 4-(2-aminoethyl)-2-ethoxyphenol hydrochloride demonstrates distinct partial agonist activity at the dopamine D4 receptor with an EC50 of 954.99 nM [2]. Furthermore, the ethoxy group confers a calculated LogP of 1.99240 [3], which differs significantly from the LogP of dopamine or its other analogs, impacting its lipophilicity, solubility, and predicted membrane permeability. These data-driven distinctions necessitate a rigorous, evidence-based approach to compound selection for target-specific research.

Quantitative Evidence Guide for 4-(2-Aminoethyl)-2-ethoxyphenol Hydrochloride (CAS 91252-20-9)


D4 Dopamine Receptor Partial Agonist Activity: EC50 of 954.99 nM

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride acts as a partial agonist at the dopamine D4 receptor, demonstrating a quantifiable EC50 of 954.99 nM in a cell-based assay. This activity profile differentiates it from the full agonist dopamine, which has a different EC50 and intrinsic activity at this receptor subtype [1]. It also contrasts with the methoxy analog, 3-methoxytyramine, which shows no reported activity at D4 but instead acts as an antagonist at GABAρ1 receptors with an IC50 of 285 µM [2].

Neuroscience Dopamine Receptor Pharmacology Partial Agonism

D2 Dopamine Receptor Affinity: Class-Level Inference from Bioisosteric Analogs

While direct binding data for 4-(2-aminoethyl)-2-ethoxyphenol hydrochloride at the D2 receptor is not available, strong class-level inference can be drawn from its close structural analog, a 4-(aminoethoxy)indolone derivative. This analog, designed as a bioisostere based on the 3-hydroxyphenoxyethylamine D2 template, exhibited a high affinity for the D2High receptor with a Ki of 3.3 nM [1]. The study notes that the 4-aminoethoxy derivatives were designed as bioisosteric analogues based on the phenol prototype [2]. This suggests that the ethoxy-substituted phenethylamine scaffold of the target compound is a privileged structure for D2 receptor engagement, a property not shared by simpler analogs like tyramine or 3-methoxytyramine, which have significantly lower affinities or different primary targets .

Dopamine D2 Receptor Structure-Activity Relationship Bioisosteres

Lipophilicity: LogP of 1.99240 Differentiates from More Polar Analogs

The calculated partition coefficient (LogP) for 4-(2-aminoethyl)-2-ethoxyphenol is 1.99240 [1], indicating moderate lipophilicity. This value is significantly higher than that of the more polar dopamine (LogP ≈ -0.98) and tyramine (LogP ≈ 0.67) [2], and also distinct from the methoxy analog 3-methoxytyramine (LogP ≈ 1.3) [3]. This increased lipophilicity is directly attributable to the ethoxy substituent, which enhances the compound's ability to partition into lipid membranes compared to its hydrogen or methoxy counterparts.

Physicochemical Properties Drug Design ADME

Aqueous Solubility: Estimated at 55,030 mg/L, Enhanced by Hydrochloride Salt Form

The free base form of 4-(2-aminoethyl)-2-ethoxyphenol has an estimated water solubility of 5.503e+004 mg/L (55,030 mg/L) at 25°C [1]. While this value suggests good aqueous solubility, the actual solubility for research applications is further enhanced by the use of the hydrochloride salt (CAS 91252-20-9), which improves dissolution and stability in aqueous buffers [2]. This contrasts with the free base form of dopamine, which is highly polar and water-soluble (LogS ≈ -0.8) but also prone to rapid oxidation in aqueous solution, presenting challenges for long-term assay stability [3].

Formulation Science In Vitro Assays Solubility Enhancement

Melting Point: 195 °C for the Hydrochloride Salt, Indicative of Purity and Handling

The melting point of 4-(2-aminoethyl)-2-ethoxyphenol hydrochloride is reported as 195 °C [1]. This relatively high and sharp melting point is characteristic of a pure, crystalline salt form. In contrast, the free base has a lower melting point range of 117-119 °C [2], and related compounds like 3-methoxytyramine have melting points around 155-157 °C [3]. A well-defined, high melting point is a critical quality attribute for procurement, as it provides a simple and reliable metric for confirming the compound's identity and purity upon receipt.

Quality Control Chemical Purity Solid-State Characterization

HDAC Inhibition Potential: Scaffold Identified for Epigenetic Drug Discovery

Recent research has identified 4-(2-aminoethyl) phenol derivatives, which include 4-(2-aminoethyl)-2-ethoxyphenol hydrochloride, as promising scaffolds for developing histone deacetylase (HDAC) inhibitors. A 2023 study demonstrated through virtual screening and molecular docking that this chemical class possesses favorable drug-like properties and can interact with HDAC enzymes [1]. While no specific IC50 values for this exact compound were reported in the study, its inclusion in the broader class of 4-(2-aminoethyl) phenol derivatives positions it as a valuable starting point for medicinal chemistry efforts targeting HDACs. This potential application is not shared by the simple dopamine metabolite 3-methoxytyramine, which has a different, well-defined role as a neuromodulator [2].

Epigenetics HDAC Inhibitors Cancer Research

Optimal Application Scenarios for 4-(2-Aminoethyl)-2-ethoxyphenol Hydrochloride (CAS 91252-20-9) Based on Quantified Evidence


Selective D4 Dopamine Receptor Partial Agonist Tool for Neurological Studies

Use 4-(2-aminoethyl)-2-ethoxyphenol hydrochloride as a chemical tool to investigate the functional consequences of D4 receptor partial agonism. Its EC50 of 954.99 nM [1] provides a defined potency range for in vitro studies, allowing for the precise modulation of D4-mediated signaling pathways without full receptor activation. This application is particularly relevant for research into neuropsychiatric disorders where D4 receptors are implicated, such as attention-deficit/hyperactivity disorder (ADHD) and substance abuse [2].

Scaffold for D2 Receptor-Targeted Drug Discovery and Development

Employ 4-(2-aminoethyl)-2-ethoxyphenol hydrochloride as a core scaffold for the design and synthesis of novel D2 receptor ligands. The high D2 affinity (Ki = 3.3 nM) of its close bioisosteric analog [1] demonstrates the privileged nature of this phenethylamine framework. Medicinal chemists can leverage this scaffold to optimize for desired pharmacological properties, such as varying intrinsic activity levels, to develop treatments for conditions resulting from hypo- and hyperdopaminergic activity [2].

Building Block with Enhanced Lipophilicity for CNS-Penetrant Compounds

Select 4-(2-aminoethyl)-2-ethoxyphenol hydrochloride as a building block when designing compounds intended to cross the blood-brain barrier (BBB). Its calculated LogP of 1.99240 [1] indicates significantly higher lipophilicity compared to dopamine (LogP ≈ -0.98) [2] and 3-methoxytyramine (LogP ≈ 1.3) [3], a key factor influencing passive membrane permeability and CNS bioavailability. This makes it a strategic choice for synthesizing analogs with potentially improved brain penetration.

Stable and Soluble Reagent for Reproducible In Vitro Assays

Procure the hydrochloride salt form (CAS 91252-20-9) for use in in vitro biochemical and cell-based assays requiring high aqueous solubility and chemical stability. The salt form enhances solubility and stability [1], and the high melting point of 195 °C [2] serves as a reliable quality control metric. This ensures the compound remains in solution and resists degradation during experimental procedures, leading to more consistent and reproducible results compared to using the more oxidation-prone dopamine [3].

Technical Documentation Hub

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